molecular formula C22H26N4O6 B2814976 N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide CAS No. 941933-36-4

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

Cat. No. B2814976
CAS RN: 941933-36-4
M. Wt: 442.472
InChI Key: OFIRVMSJQXPKOW-UHFFFAOYSA-N
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Description

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide, also known as MNOP or MNOP-1, is a chemical compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis Methodology

A novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, demonstrating the versatility of oxalamides and their derivatives in chemical synthesis. This method, applicable to the synthesis of N-(2-carboxyphenyl)aryloxalmonoamides, offers an operationally simple and high-yielding route, providing new pathways for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Fluorescent Probing for Hypoxia

The development of a novel off-on fluorescent probe for selective detection of hypoxia or nitroreductase (NTR) showcases the application of morpholino and methoxyphenyl groups in biomedical research. This probe, designed with a 4-nitroimidazole moiety as a hypoxic trigger, highlights the potential of such compounds in imaging the hypoxic status of tumor cells, offering new avenues for the study of disease-relevant hypoxia (Feng et al., 2016).

Anticancer Drug Synthesis

3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is a significant intermediate for the synthesis of many biologically active compounds, demonstrating the role of such morpholine derivatives in anticancer drug development. This synthesis route opens up possibilities for designing small molecule inhibitors for cancer treatment, highlighting the compound's importance in synthesizing biologically active derivatives (Wang et al., 2016).

Environmental Applications

The photoassisted Fenton reaction employing morpholine derivatives for the oxidation of pollutants like metolachlor and methyl parathion in water indicates the environmental applicability of these compounds. This process demonstrates the potential of morpholine derivatives in environmental remediation, particularly in the mild and effective treatment of dilute pesticide wastes (Pignatello & Sun, 1995).

Insecticidal Activities

The preparation of pyridine derivatives, including those with morpholino groups, for use as insecticides against aphids, showcases another dimension of the applications of such chemicals. The bioassay results indicating the insecticidal activity of these compounds underline the potential for developing new pesticides based on morpholine and methoxyphenyl derivatives (Bakhite et al., 2014).

properties

IUPAC Name

N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-15-3-8-18(19(13-15)26(29)30)24-22(28)21(27)23-14-20(25-9-11-32-12-10-25)16-4-6-17(31-2)7-5-16/h3-8,13,20H,9-12,14H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIRVMSJQXPKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)OC)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-methoxyphenyl)-2-morpholinoethyl)-N2-(4-methyl-2-nitrophenyl)oxalamide

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